7-Methylbenzisothiazol-3(2H)-one

Description

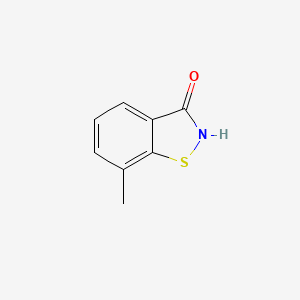

7-Methylbenzisothiazol-3(2H)-one (CAS: 4950-79-2) is a benzisothiazolone derivative characterized by a methyl substituent at the 7-position of the benzisothiazole ring. This compound is commercially available with a purity of ≥95% and is primarily utilized in research and industrial applications, including pharmaceuticals and agrochemicals . Its structure consists of a fused benzene and isothiazole ring, with a ketone group at the 3-position, contributing to its reactivity and biological activity.

Properties

Molecular Formula |

C8H7NOS |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

7-methyl-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)11-9-8(6)10/h2-4H,1H3,(H,9,10) |

InChI Key |

RWQJMHMLXGWMRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzisothiazol-3(2H)-one typically involves the cyclization of 2-mercaptobenzoic acid with diphenyl phosphoryl azide . Another method involves the reaction of 2-halobenzonitrile with an alkanethiol in a heterogeneous solvent system in the presence of a base to give 2-(alkylthio)benzonitrile, which is then cyclized with a halogenating agent .

Industrial Production Methods: Industrial production methods often utilize thiosalicylic acid as a starting material, which undergoes cyclization in the presence of a strong base . Another industrial method involves the oxidation of 2-(methylthio)benzamide to 2-(methylsulfinyl)benzamide, followed by cyclization with thionyl chloride .

Chemical Reactions Analysis

Types of Reactions: 7-Methylbenzisothiazol-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Methylbenzisothiazol-3(2H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial properties and potential use in controlling microbial growth.

Medicine: Explored for its potential as an antifungal and antibacterial agent.

Industry: Widely used as a preservative in paints, adhesives, and cleaning products due to its antimicrobial properties

Mechanism of Action

The antimicrobial activity of 7-Methylbenzisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound targets the thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes . This results in the death of the microbial cells.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzisothiazol-3(2H)-one Derivatives

Benzisothiazol-3(2H)-one derivatives vary in substituent type, position, and electronic effects. Key structural analogs include:

Key Observations :

- Substituent Position : Methyl at C7 (as in 7-methyl derivative) minimizes steric hindrance compared to N-alkylated analogs (e.g., 2-butyl), enabling diverse functionalization.

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 6-chloro derivatives) enhance electrophilicity at the ketone, influencing reactivity .

Physicochemical Properties and Spectral Data

Comparative data for selected compounds:

Analysis :

- Thermal Stability : The 6-chloro-7-methyl derivative exhibits decomposition above 250°C, attributed to the electron-withdrawing Cl and methyl groups stabilizing the ring .

- Spectroscopy : IR peaks for SO₂ (~1155 cm⁻¹) and C=O (~1740 cm⁻¹) are consistent across sulfonamide-containing analogs .

Recommendations :

- Use gloves and eye protection when handling benzisothiazolone derivatives due to irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.